molecular formula C14H10ClFN2O2 B3864380 4-fluorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

4-fluorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

Cat. No. B3864380
M. Wt: 292.69 g/mol
InChI Key: DYCXXBIASQZWKD-MFOYZWKCSA-N
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Description

4-Fluorobenzaldehyde is a fluorinated benzaldehyde . It is commonly used as a synthetic intermediate in the preparation of pharmaceutical compounds .


Synthesis Analysis

The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 4-fluorobenzaldehyde is C7H5FO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .


Physical And Chemical Properties Analysis

The molar mass of 4-fluorobenzaldehyde is 124.11 g/mol . It has a boiling point of 181°C and a density of 1.175 g/cm^3 . The melting point is -10°C .

Safety and Hazards

The safety data sheet for 4-fluorobenzaldehyde indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Flam. Liq. 3 .

Future Directions

As a synthetic intermediate, 4-fluorobenzaldehyde has potential for use in the synthesis of a wide range of compounds. Its use in the creation of Schiff base compounds, some of which have antimicrobial properties, suggests potential future directions in pharmaceutical research .

properties

IUPAC Name

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-11-3-7-13(8-4-11)18-14(19)20-17-9-10-1-5-12(16)6-2-10/h1-9H,(H,18,19)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCXXBIASQZWKD-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\OC(=O)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(4-fluorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime
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